2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone
Beschreibung
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-16-13-17(2)25(22-16)14-18-7-10-23(11-8-18)15-21(26)24-12-9-19-5-3-4-6-20(19)24/h3-6,13,18H,7-12,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOSJMNLONGCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)CC(=O)N3CCC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The compound, also known as 1-(2,3-dihydro-1H-indol-1-yl)-2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}ethan-1-one, has been identified by targeted SAR studies as a promising structure interacting with RCAR/ (PYR/PYL) receptor proteins . These receptor proteins play a significant role in plant physiology, including the regulation of stomatal closure and seed dormancy.
Mode of Action
The compound interacts with its target receptors, RCAR/ (PYR/PYL), and shows a strong affinity for these receptor proteins. The binding affinity of this compound was found to be at the same level or even better than that of the essential plant hormone abscisic acid (ABA) . This suggests that the compound may mimic the action of ABA, thereby influencing the physiological processes regulated by these receptors.
Biochemical Pathways
ABA signaling pathway . This pathway plays a crucial role in plant responses to environmental stress, such as drought and high salinity.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with RCAR/ (PYR/PYL) receptor proteins and its potential influence on the ABA signaling pathway. This could result in changes in plant physiological responses, such as altered stomatal closure and seed dormancy.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
Functional Group Analysis
- Pyrazole Modifications: The 3,5-dimethylpyrazole in the target compound contrasts with diazenyl-substituted pyrazoles in .
- Indolinyl vs. Aryl Groups : Replacing chlorophenyl () or thienyl () with indolinyl could improve lipophilicity (clogP ~3.5 estimated) and CNS permeability compared to polar substituents like 4-hydroxyphenyl (clogP ~2.1).
- Piperidine vs.
Vorbereitungsmethoden
Synthesis of 3,5-Dimethyl-1H-Pyrazole
The pyrazole core is synthesized through cyclocondensation of acetylacetone with hydrazine hydrate under acidic conditions:
$$
\text{CH}3\text{COCH}2\text{COCH}3 + \text{N}2\text{H}4 \rightarrow \text{C}5\text{H}8\text{N}2 + 2\text{H}_2\text{O}
$$
Functionalization of Piperidine
4-(Chloromethyl)piperidine is alkylated with 3,5-dimethyl-1H-pyrazole using potassium carbonate in dimethylformamide (DMF):
$$
\text{C}5\text{H}8\text{N}2 + \text{C}6\text{H}{11}\text{ClN} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{11}\text{H}{18}\text{N}3\text{Cl}
$$
Preparation of 1-(Indolin-1-yl)Ethanone
Indoline undergoes Friedel-Crafts acylation with acetyl chloride in the presence of aluminum trichloride:
$$
\text{C}8\text{H}9\text{N} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}{10}\text{H}{11}\text{NO}
$$
Conditions : Dichloromethane, 0°C to room temperature, 4 h; Yield : 68%.
Final Coupling Reactions
Nucleophilic Acyl Substitution
The piperidine-pyrazole intermediate reacts with 1-(indolin-1-yl)ethanone via a nucleophilic substitution at the ethanone carbonyl:
$$
\text{C}{11}\text{H}{18}\text{N}3 + \text{C}{10}\text{H}{11}\text{NO} \xrightarrow{\text{NaH, THF}} \text{C}{21}\text{H}{28}\text{N}4\text{O}
$$
Conditions : Sodium hydride in tetrahydrofuran (THF), 0°C to reflux, 24 h; Yield : 62%.
Microwave-Assisted Coupling
Optimization using microwave irradiation significantly reduces reaction time:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Time (h) | 24 | 2 |
| Yield (%) | 62 | 78 |
Conditions : 300 W, toluene solvent, 2 h.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) confirms >98% purity using a C18 column (acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Conventional | Low equipment cost | Long reaction time (24 h) | 62 |
| Microwave-Assisted | Rapid synthesis (2 h) | Specialized equipment required | 78 |
| Solid-Phase | Easy purification | High resin cost | 65 |
Challenges and Optimization Opportunities
Key challenges include steric hindrance during piperidine-pyrazole coupling and oxidation of indoline intermediates. Strategies for improvement:
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-1-(indolin-1-yl)ethanone?
Methodological Answer: Synthesis optimization requires stepwise monitoring using NMR spectroscopy to confirm intermediate structures (e.g., pyrazole ring formation) and HPLC to track reaction progress and purity . Key parameters include:
- Catalyst selection (e.g., palladium-based catalysts for coupling reactions).
- Solvent choice (e.g., ethanol or DMF for reflux conditions) .
- Temperature control (e.g., 60–80°C for cyclization steps) .
Example Workflow:
Condensation of 3,5-dimethylpyrazole with piperidine derivatives.
Alkylation of the indole moiety under inert atmosphere.
Final purification via column chromatography (silica gel, hexane/EtOAc).
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies (e.g., anti-inflammatory vs. cytotoxic effects)?
Methodological Answer: Contradictions often arise from assay-specific variables. Mitigate this by:
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., COX-2) and cell viability (MTT assay) .
- Dose-response profiling : Identify concentration-dependent dual effects (e.g., anti-inflammatory at 10 µM vs. cytotoxicity at 50 µM) .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., indoline vs. tetrahydroquinoline) to isolate activity .
Q. What computational strategies are effective for predicting interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., JAK2 or PI3K) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors in the pyrazole ring) .
Q. How can mechanistic studies differentiate between direct target engagement and off-target effects?
Methodological Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., KD < 1 µM suggests high affinity) .
- Knockout/knockdown models : Use CRISPR-Cas9 to silence suspected targets and observe activity retention/loss .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm specificity .
Q. What strategies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
- Co-solvent systems : Use PEG-400/water (1:1) for intravenous administration .
- Prodrug design : Introduce phosphate esters at the ethanone moiety for enhanced aqueous solubility .
- Salt formation : Hydrochloride salts improve crystallinity and dissolution rates .
Q. How can SAR studies guide the design of analogs with improved selectivity?
Methodological Answer:
- Substituent variation : Replace the indoline group with benzimidazole to reduce off-target kinase binding .
- Steric hindrance : Introduce bulky groups (e.g., tert-butyl) on the pyrazole ring to block non-specific interactions .
- Bioisosteric replacement : Substitute the piperidine ring with morpholine to alter pharmacokinetics .
Q. What experimental designs are robust for analyzing degradation pathways under physiological conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
